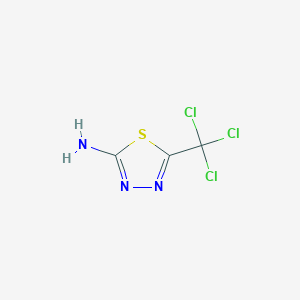
1,3,4-Thiadiazol-2-amine, 5-(trichloromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Thiadiazol-2-amine, 5-(trichloromethyl)- is a heterocyclic compound that contains a thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4-Thiadiazol-2-amine, 5-(trichloromethyl)- can be synthesized through various methods. One common approach involves the reaction of hydrazonoyl halides with thiocarbonyl compounds. For instance, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate in the presence of triethylamine in absolute ethanol yields the desired thiadiazole derivative .
Industrial Production Methods
Industrial production methods for 1,3,4-thiadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Thiadiazol-2-amine, 5-(trichloromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives .
Scientific Research Applications
1,3,4-Thiadiazol-2-amine, 5-(trichloromethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazol-2-amine, 5-(trichloromethyl)- involves its interaction with various molecular targets. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer applications, it induces apoptosis in cancer cells by interfering with cell cycle progression and promoting the activation of apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-thiadiazole: A closely related compound with similar biological activities.
5-Phenyl-1,3,4-thiadiazol-2-amine: Another thiadiazole derivative with potential anticancer properties.
5-(Benzylthio)-1,3,4-thiadiazol-2-amine: A thiadiazole derivative used as a corrosion inhibitor.
Uniqueness
1,3,4-Thiadiazol-2-amine, 5-(trichloromethyl)- is unique due to its trichloromethyl group, which imparts distinct chemical reactivity and biological activity compared to other thiadiazole derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
113836-54-7 |
|---|---|
Molecular Formula |
C3H2Cl3N3S |
Molecular Weight |
218.5 g/mol |
IUPAC Name |
5-(trichloromethyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C3H2Cl3N3S/c4-3(5,6)1-8-9-2(7)10-1/h(H2,7,9) |
InChI Key |
KMICNGJJXVPIQO-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NN=C(S1)N)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


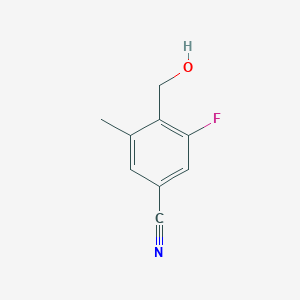
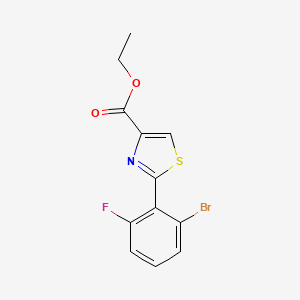
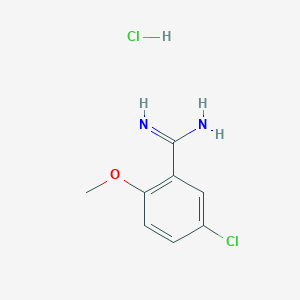
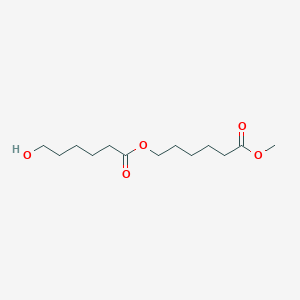
![5-Ethoxybenzo[d][1,3]dioxole-2-thione](/img/structure/B15334447.png)

![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylisoxazole](/img/structure/B15334461.png)
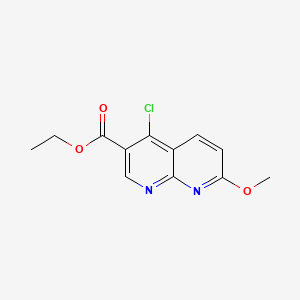
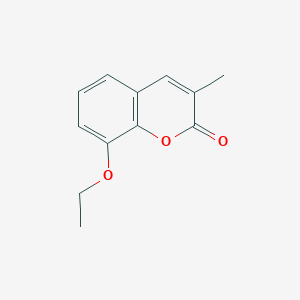
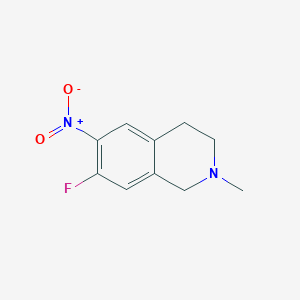
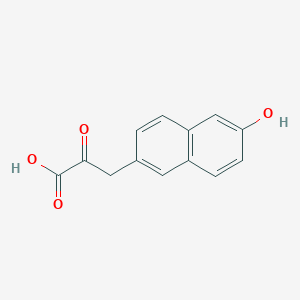
![[(2S,4R)-4-[Boc(methyl)amino]-2-pyrrolidinyl]methanol](/img/structure/B15334503.png)
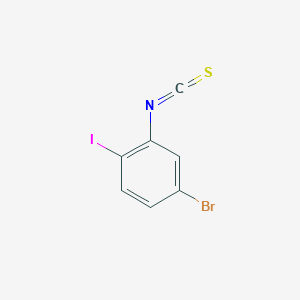
![(S)-2-Amino-1-[(R)-2-methyloxiran-2-yl]-3-phenyl-1-propanone Hydrochloride](/img/structure/B15334507.png)
